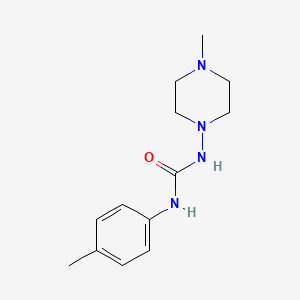
N-(4-methylphenyl)-N'-(4-methyl-1-piperazinyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylphenyl)-N'-(4-methyl-1-piperazinyl)urea, also known as MPMPU, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MPMPU is primarily used as a tool compound to investigate the role of muscarinic acetylcholine receptors in various physiological and pathological processes.
Wirkmechanismus
N-(4-methylphenyl)-N'-(4-methyl-1-piperazinyl)urea acts as a competitive antagonist of the M1 and M3 subtypes of muscarinic acetylcholine receptors. By binding to these receptors, N-(4-methylphenyl)-N'-(4-methyl-1-piperazinyl)urea prevents the binding of acetylcholine, which is the endogenous ligand for these receptors. This results in a decrease in the activity of these receptors and a subsequent decrease in the downstream signaling pathways that they activate.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-methylphenyl)-N'-(4-methyl-1-piperazinyl)urea are primarily related to its action as a selective antagonist of the M1 and M3 subtypes of muscarinic acetylcholine receptors. By blocking the activity of these receptors, N-(4-methylphenyl)-N'-(4-methyl-1-piperazinyl)urea can modulate various physiological processes such as insulin secretion, gastric acid secretion, and airway smooth muscle contraction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-methylphenyl)-N'-(4-methyl-1-piperazinyl)urea in lab experiments is its selectivity for the M1 and M3 subtypes of muscarinic acetylcholine receptors. This allows researchers to investigate the specific role of these receptors in various physiological and pathological processes without affecting the activity of other subtypes of muscarinic acetylcholine receptors.
However, one of the limitations of using N-(4-methylphenyl)-N'-(4-methyl-1-piperazinyl)urea in lab experiments is its relatively low potency compared to other muscarinic acetylcholine receptor antagonists. This may require higher concentrations of N-(4-methylphenyl)-N'-(4-methyl-1-piperazinyl)urea to achieve the desired level of receptor blockade, which could potentially affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of N-(4-methylphenyl)-N'-(4-methyl-1-piperazinyl)urea in scientific research. One potential direction is the investigation of the role of M1 and M3 receptors in the regulation of inflammation and immune function. Another potential direction is the development of more potent and selective antagonists of muscarinic acetylcholine receptors for use in lab experiments and potential therapeutic applications.
Conclusion:
In conclusion, N-(4-methylphenyl)-N'-(4-methyl-1-piperazinyl)urea is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. N-(4-methylphenyl)-N'-(4-methyl-1-piperazinyl)urea is primarily used as a tool compound to investigate the role of muscarinic acetylcholine receptors in various physiological and pathological processes. Its selectivity for the M1 and M3 subtypes of muscarinic acetylcholine receptors makes it an ideal tool compound for investigating the specific role of these receptors in various processes. However, its relatively low potency compared to other muscarinic acetylcholine receptor antagonists may limit its use in some lab experiments.
Synthesemethoden
The synthesis of N-(4-methylphenyl)-N'-(4-methyl-1-piperazinyl)urea involves the reaction of 4-methylphenyl isocyanate with 4-methylpiperazine in the presence of a catalyst such as triethylamine. The reaction yields N-(4-methylphenyl)-N'-(4-methyl-1-piperazinyl)urea as a white solid with a melting point of 174-176°C.
Wissenschaftliche Forschungsanwendungen
N-(4-methylphenyl)-N'-(4-methyl-1-piperazinyl)urea is primarily used as a tool compound to investigate the role of muscarinic acetylcholine receptors in various physiological and pathological processes. Muscarinic acetylcholine receptors are G protein-coupled receptors that are widely distributed throughout the body and play a crucial role in the regulation of various physiological functions such as cognition, memory, movement, and autonomic nervous system activity.
N-(4-methylphenyl)-N'-(4-methyl-1-piperazinyl)urea is a selective antagonist of the M1 and M3 subtypes of muscarinic acetylcholine receptors, which makes it an ideal tool compound for investigating the role of these receptors in various physiological and pathological processes. For example, N-(4-methylphenyl)-N'-(4-methyl-1-piperazinyl)urea has been used to investigate the role of M1 and M3 receptors in the regulation of insulin secretion, gastric acid secretion, and airway smooth muscle contraction.
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-3-(4-methylpiperazin-1-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-11-3-5-12(6-4-11)14-13(18)15-17-9-7-16(2)8-10-17/h3-6H,7-10H2,1-2H3,(H2,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYDBFJOGWVPSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-3-(4-methylpiperazin-1-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromophenyl)-2-{[1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B4985532.png)
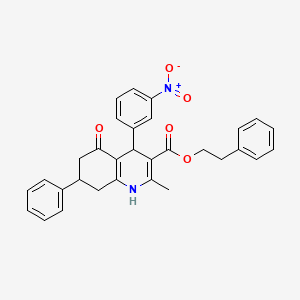
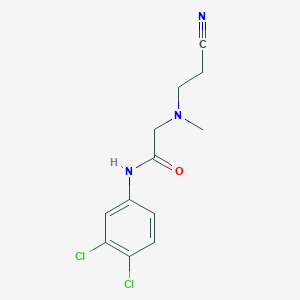
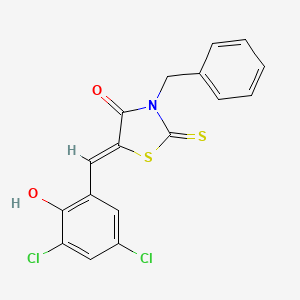
![2-[{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}(methyl)amino]ethanol](/img/structure/B4985553.png)
![6-(2,5-dimethoxyphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4985559.png)
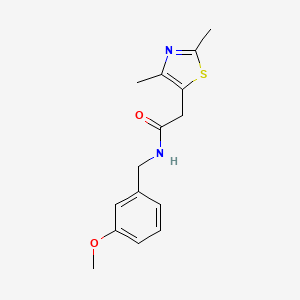

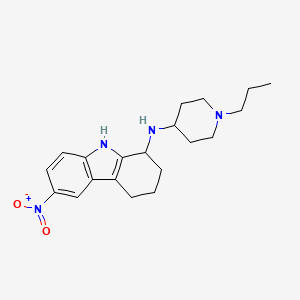
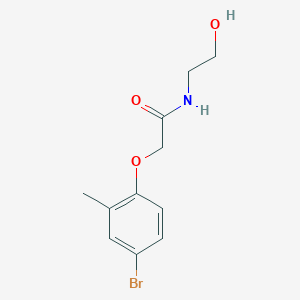
![5-chloro-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4985599.png)
![(2E)-3-(2-furyl)-2-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-propen-1-amine](/img/structure/B4985602.png)
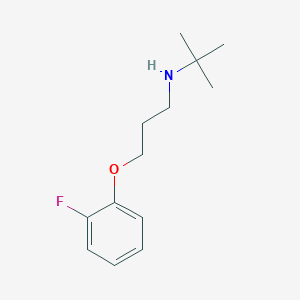
![N-ethyl-1-methyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-1H-indole-3-carboxamide](/img/structure/B4985620.png)